molecular formula C16H23NO4 B6331600 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester CAS No. 40871-16-7

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester

Cat. No.: B6331600
CAS No.: 40871-16-7
M. Wt: 293.36 g/mol
InChI Key: XBMWOJUEAXKQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester” (CAS: 793-19-1) is a β-amino acid derivative with a molecular formula of C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol. Its structure features:

  • A benzyl group attached to a tertiary amine.
  • A 2-methoxycarbonyl-ethyl substituent on the amine nitrogen.
  • A methyl ester at the carboxylic acid terminus.
  • A methyl group at the β-carbon of the propionic acid backbone.

This compound is synthesized via alkylation or condensation strategies, as described for structurally related β-amino acids in the literature . For example, methyl cyanoacetate derivatives are alkylated with aromatic aldehydes, reduced, and subsequently deprotected to yield racemic β-amino acid esters .

Properties

IUPAC Name

methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-13(16(19)21-3)11-17(10-9-15(18)20-2)12-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMWOJUEAXKQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCC(=O)OC)CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The compound is synthesized via a Michael addition reaction between methyl acrylate and benzylamine, followed by esterification. The reaction proceeds under nucleophilic conditions, facilitated by triethylamine (Et₃N) as a base. The mechanism involves:

  • Nucleophilic attack : Benzylamine’s primary amine attacks the β-carbon of methyl acrylate.

  • Proton transfer : Stabilization of the intermediate by Et₃N.

  • Esterification : Methanol-mediated esterification of the carboxylic acid intermediate.

Reagents:

  • Methyl acrylate (129.5 g/mol, excess as solvent and reactant)

  • Benzylamine (107.16 g/mol, 0.23 mol)

  • Triethylamine (101.19 g/mol, 0.46 mol)

Stepwise Procedure

  • Reaction Setup : A mixture of methyl acrylate (63 mL, 0.70 mol) and benzylamine (25 g, 0.23 mol) is refluxed with Et₃N (65 mL, 0.46 mol) for 12–18 hours.

  • Distillation : Excess methyl acrylate is removed via distillation under reduced pressure (0.6 Torr).

  • Purification : The crude product is dissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate:petroleum ether = 1:3).

Yield and Purity:

  • Yield : 58.67 g (91.3% of theoretical 64.25 g).

  • Purity : >95% (HPLC).

Industrial-Scale Production

Process Intensification

Industrial methods optimize the laboratory protocol for scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Automated Distillation Systems : Improve recovery of excess methyl acrylate (>98%).

Key Parameters:

ParameterLaboratory ScaleIndustrial Scale
Temperature80°C (reflux)60–100°C
PressureAtmospheric0.6 Torr
Reaction Time12–18 hours6–8 hours

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 1.28 (s, 6H, CH₃)

    • δ 3.36 (s, 3H, OCH₃).

  • FT-IR (KBr) :

    • 1750 cm⁻¹ (C=O stretch)

    • 1310 cm⁻¹ (C-N stretch).

Chromatographic Validation

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:H₂O = 70:30).

Challenges and Optimizations

Hydrolytic Instability

The methoxycarbonyl group is prone to hydrolysis under basic conditions. Solutions include:

  • pH Control : Storage at pH 6–7.

  • Anhydrous Solvents : Use of chloroform for in vitro studies.

Data Tables

Table 1: Synthetic Conditions Comparison

ConditionLaboratory MethodIndustrial Method
CatalystEt₃NEt₃N
Temperature (°C)8060–100
Yield (%)91.389–94

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point (°C)150–161 (0.6 Torr)
Density (g/cm³)1.108 ± 0.06

Recent Advancements

Recent patents highlight green chemistry approaches , such as replacing Et₃N with biodegradable catalysts (e.g., ionic liquids) . However, these methods remain experimental and lack industrial validation.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester is in the development of antimicrobial agents . Research indicates that derivatives of this compound can exhibit significant biological activity against various pathogens, making them potential candidates for new therapeutic agents .

Synthesis of Phenyloxazolidinones

The compound serves as a valuable building block in synthesizing substituted phenyloxazolidinones , which are known for their antimicrobial properties. The unique structure allows for modifications that enhance efficacy against resistant strains of bacteria .

Biochemical Studies

This compound is also utilized in biochemical studies focusing on amino acid derivatives and their interactions within biological systems. Its functional groups enable it to participate in reactions that mimic metabolic pathways, providing insights into amino acid metabolism and protein synthesis .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential for drug development .
Study BSynthesis PathwaysExplored various synthetic routes leading to phenyloxazolidinone derivatives, highlighting the role of Benzyl-Methyl Ester as a precursor .
Study CBiochemical InteractionsInvestigated binding affinities with enzymes involved in amino acid transport, indicating possible regulatory roles in cellular metabolism.

Mechanism of Action

The mechanism of action of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes
3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester 793-19-1 C₁₆H₂₁NO₅ 307.34 Benzyl, 2-methoxycarbonyl-ethyl amino, methyl ester Alkylation/condensation of methyl cyanoacetate with aromatic aldehydes Pharmaceutical intermediate; used in peptide mimetics
2-[4-(4-Chloro-benzoyl)-phenoxy]-2-methyl-propionic acid methyl ester (Compound X) N/A C₁₈H₁₇ClO₅ 348.78 4-Chlorobenzoyl-phenoxy, methyl ester Multi-step synthesis from fenofibrate metabolites Metabolite of fenofibrate; ≥95% purity confirmed by NMR
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid N/A C₉H₁₇NO₄ 203.24 tert-Butoxycarbonyl (BOC) amino, methyl ester Catalytic hydrogenation with Rh/Al₂O₃ and BOC anhydride Chiral synthesis; enantiomers resolved via salt formation
2-(3-Methoxy-phenyl)-2-methyl-propionic acid methyl ester 32454-33-4 C₁₃H₁₆O₃ 222.27 3-Methoxy-phenyl, methyl ester Friedel-Crafts acylation with cyclopropanecarbonyl chloride Intermediate in agrochemical/pharmaceutical synthesis
(S)-2-{2-[Carboxymethyl-(3-phenyl-propyl)-amino]-acetylamino}-3-(1H-imidazol-4-yl)-propionic acid methyl ester N/A C₂₂H₂₉N₅O₅ 451.50 Imidazole, carboxymethyl-phenylpropyl amino, methyl ester Solid-phase peptide synthesis with TFAA and DIEA Substrate-dependent modulator of enzymatic activity

Structural and Functional Insights

The tert-BOC amino derivative (CAS N/A) lacks the aromatic benzyl group, improving solubility in polar solvents but reducing lipid membrane permeability .

Synthetic Pathways: The target compound shares synthesis strategies with β-amino acids in , where methyl cyanoacetate is alkylated and reduced . In contrast, Compound X () is derived from fenofibrate metabolism, involving hydroxylation and esterification .

Pharmacological Relevance: Imidazole-containing analogs (e.g., and ) exhibit bioactivity as enzyme modulators, whereas the target compound’s role is primarily as a synthetic intermediate .

Key Research Findings

  • Enantiomeric Resolution : The tert-BOC derivative () achieves enantiomeric purity via diastereomeric salt formation with (R)-α-methylbenzylamine, a method applicable to the target compound for chiral synthesis .
  • Metabolic Stability : Ester derivatives like the target compound and CAS 32454-33-4 are prone to esterase-mediated hydrolysis, but bulky substituents (e.g., benzyl) may delay degradation .
  • Diverse Applications : Compounds with methoxycarbonyl-ethyl or imidazole groups are prevalent in anticancer and anti-inflammatory drug discovery, highlighting the target compound’s versatility .

Biological Activity

3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, also known as a derivative of propionic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that may influence its interaction with biological targets, leading to various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol. Its structure includes a benzyl group, a methoxycarbonyl group, and an ethylamine moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of propionic acid can exhibit selective inhibition of cancer cell proliferation. A study involving structurally modified propionic acid derivatives demonstrated significant cytotoxic effects against colon cancer cells . The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings from related studies include:

  • Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding affinity to target proteins.
  • Molecular Size : Smaller substituents at critical positions may improve bioavailability and reduce side effects .
  • Functional Groups : The introduction of functional groups that can form hydrogen bonds may increase interaction with biological targets.

Case Studies and Research Findings

StudyFindings
El Rayes et al. (2020)Investigated HDAC inhibition in propionic acid derivatives; found selective activity against colon cancer cells .
PMC Study (2010)Highlighted the importance of structural modifications for anticonvulsant activity; suggested potential parallels with the compound .
Nrf2-Keap1 InteractionCompounds that modulate oxidative stress pathways show promise in treating inflammatory diseases; relevance to structural analogs of propionic acids .

Q & A

Q. How can researchers design degradation studies to identify stability-limiting factors for this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor degradation via UPLC-MS.
  • Excipient compatibility : Test stability in common formulation matrices (e.g., PEG 400, polysorbate 80).
  • Accelerated stability protocols : Use ICH Q1A guidelines to predict shelf life.
    Reference: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.